molecular formula C7H7NO2S B109008 2-Cyclopropylthiazole-4-carboxylic acid CAS No. 478366-05-1

2-Cyclopropylthiazole-4-carboxylic acid

Cat. No. B109008
M. Wt: 169.2 g/mol
InChI Key: YSKWMYLRGKBHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclopropylthiazole-4-carboxylic acid” is a chemical compound with the molecular formula C7H7NO2S . It has a molecular weight of 169.2 and is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropylthiazole-4-carboxylic acid” consists of a thiazole ring attached to a carboxylic acid group and a cyclopropyl group . The InChI code for this compound is 1S/C7H7NO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) .


Physical And Chemical Properties Analysis

“2-Cyclopropylthiazole-4-carboxylic acid” is a solid at room temperature . It has a molecular weight of 169.2 and a density of 1.5±0.1 g/cm3 . Its boiling point is 354.9±15.0 °C at 760 mmHg .

Scientific Research Applications

  • Chemical Synthesis and Rearrangements :

    • 2-Cyclopropylthiazole hydrobromides undergo rearrangement to produce fused heterocycles, such as 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides (Tomilov et al., 2013). This implies that 2-Cyclopropylthiazole-4-carboxylic acid could be a precursor in the synthesis of complex heterocyclic structures.
  • Forensic Science and Toxicology :

    • 2-Aminothiazoline-4-carboxylic acid (ATCA), a metabolite of cyanide, is a stable biomarker for cyanide poisoning. Its determination in biological material is crucial in forensic analysis (Giebułtowicz et al., 2016).
    • The study of ATCA in plasma provides insights into its pharmacokinetics and potential use in diagnostics for cyanide exposure (Petrikovics et al., 2012).
  • Synthesis of Bioactive Compounds :

    • The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a structurally related compound, shows the potential for 2-Cyclopropylthiazole-4-carboxylic acid in creating biologically active triazole-based scaffolds. These can have applications in medicinal chemistry, such as HSP90 inhibitors (Ferrini et al., 2015).
  • Development of Fluorescent Probes :

    • Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, a derivative of thiazole-4-carboxylic acid, was used as a fluorescent probe for detecting biothiols, indicating the potential of 2-Cyclopropylthiazole-4-carboxylic acid in creating diagnostic tools (Wang et al., 2017).
  • Pharmaceutical Research and Development :

    • Its related compounds have been investigated for antiproliferative activities against cancer cell lines, suggesting a potential role for 2-Cyclopropylthiazole-4-carboxylic acid in the development of anticancer agents (Lu et al., 2021).

Safety And Hazards

The safety data sheet for “2-Cyclopropylthiazole-4-carboxylic acid” indicates that it should be stored in a sealed, dry environment at 2-8°C . The compound has a GHS07 pictogram, with the signal word "Warning" . Precautionary statements include avoiding inhalation and contact with skin and eyes .

Future Directions

While specific future directions for “2-Cyclopropylthiazole-4-carboxylic acid” are not available in the retrieved data, research into similar compounds, such as imidazole and benzimidazole derivatives, is ongoing and shows infinite potential .

properties

IUPAC Name

2-cyclopropyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKWMYLRGKBHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596147
Record name 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylthiazole-4-carboxylic acid

CAS RN

478366-05-1
Record name 2-Cyclopropyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of ethyl 2-cyclopropyl-thiazole-4-carboxylate (0.443 g, 2.249 mmol) and LiOH monohydrate (0.472 g, 11.243 mmol) was added a mixture of THF/MeOH/H2O (3:1:1, 50 mL). The reaction was stirred at RT for 24 h. The solution was acidified by addition of conc. HCl (0.1 mL) and the volatiles were removed. Remaining aqueous solution was extracted with EtOAc (3×20 mL). The combined organic layers were dried over Na2SO4 and evaporated to dryness. MS m/z: 169.9 (M+H) Calc'd. for C7H7NO2S-170.0.
Quantity
0.443 g
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
0.472 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
THF MeOH H2O
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Lithium hydroxide monohydrate (0.13 g) was added to a solution of ethyl 2-cyclopropylthiazole-4-carboxylate (example 57, step b) (0.15 g) in a mixture of THF (8 mL) and water (2 mL) and the resulting mixture was stirred overnight. The reaction was acidified with aqueous HCl (2M, 3 mL) and the solvent evaporated. The residue was partitioned between brine (20 mL) and ethyl acetate (30 mL). The layers were separated and the aqueous phase extracted with ethyl acetate (2×30 mL). The combined organic solutions were dried over sodium sulphate, filtered and evaporated to give the subtitled compound as an off white solid. Yield 0.12 g.
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.